4-(Thiophen-3-yl)benzaldehyde
Overview
Description
4-(Thiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It consists of a benzaldehyde moiety substituted with a thiophene ring at the para position. This compound is of interest due to its unique structural features, which combine the reactivity of the aldehyde group with the aromaticity of both the benzene and thiophene rings. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis .
Scientific Research Applications
4-(Thiophen-3-yl)benzaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds.
Material Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with various biological targets to exert their effects
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their wide range of therapeutic properties
Result of Action
Thiophene derivatives are known to have a wide range of effects due to their therapeutic properties
Future Directions
Thiophene and its derivatives show a variety of properties and applications, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide and phosphorus oxychloride to form the corresponding formylated thiophene. This intermediate is then subjected to a Friedel-Crafts acylation with benzene to yield this compound .
Another approach involves the Suzuki-Miyaura cross-coupling reaction. In this method, 4-bromobenzaldehyde is coupled with thiophene-3-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on both the benzene and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(Thiophen-3-yl)benzoic acid.
Reduction: 4-(Thiophen-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction performed.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: Similar structure but with the aldehyde group attached directly to the thiophene ring.
4-(Furan-3-yl)benzaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
4-(Pyridin-3-yl)benzaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
4-(Thiophen-3-yl)benzaldehyde is unique due to the presence of both a benzene ring and a thiophene ring, which imparts distinct electronic and steric properties. This combination allows for diverse reactivity and makes it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
4-thiophen-3-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZYZLJJSEFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390990 | |
Record name | 4-(Thiophen-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157730-74-0 | |
Record name | 4-(Thiophen-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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